Cas no 321531-64-0 (Dimethyl 2-(phenylsulfonamido)terephthalate)

Dimethyl 2-(phenylsulfonamido)terephthalate is a specialized organic compound featuring a phenylsulfonamido group attached to a terephthalate ester framework. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both sulfonamide and ester functionalities enhances its versatility in nucleophilic substitution and condensation reactions. Its crystalline nature ensures high purity and stability under standard storage conditions. The compound is particularly useful in constructing complex heterocycles or as a precursor for functionalized aromatic systems. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and advanced material development.
Dimethyl 2-(phenylsulfonamido)terephthalate structure
321531-64-0 structure
Product Name:Dimethyl 2-(phenylsulfonamido)terephthalate
CAS No:321531-64-0
MF:C16H15NO6S
MW:349.35840344429
MDL:MFCD01115677
CID:853840
PubChem ID:711163
Update Time:2025-06-08

Dimethyl 2-(phenylsulfonamido)terephthalate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl 2-(phenylsulfonamido)terephthalate
    • Dimethyl 2-[(phenylsulfonyl)amino]terephthalate
    • AO-548/11634473
    • AKOS003266502
    • DB-319192
    • STK055032
    • WMA53164
    • AS-32054
    • CS-0314916
    • SY018839
    • 321531-64-0
    • 1,4-DIMETHYL 2-BENZENESULFONAMIDOBENZENE-1,4-DICARBOXYLATE
    • DIMETHYL 2-((PHENYLSULFONYL)AMINO)TEREPHTHALATE
    • Dimethyl2-(Phenylsulfonamido)terephthalate
    • MFCD01115677
    • dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate
    • SB82757
    • dimethyl 2-[(phenylsulfonyl)amino]benzene-1,4-dicarboxylate
    • MDL: MFCD01115677
    • Inchi: 1S/C16H15NO6S/c1-22-15(18)11-8-9-13(16(19)23-2)14(10-11)17-24(20,21)12-6-4-3-5-7-12/h3-10,17H,1-2H3
    • InChI Key: NIAIIHQWIMCYDK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=C(C(=O)OC)C=CC=1C(=O)OC)(=O)=O

Computed Properties

  • Exact Mass: 349.06200
  • Monoisotopic Mass: 349.06200837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 107.15000
  • LogP: 3.21440

Dimethyl 2-(phenylsulfonamido)terephthalate Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Dimethyl 2-(phenylsulfonamido)terephthalate Pricemore >>

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Additional information on Dimethyl 2-(phenylsulfonamido)terephthalate

Dimethyl 2-(phenylsulfonamido)terephthalate (CAS No. 321531-64-0): A Versatile Intermediate in Modern Chemical Biology

Dimethyl 2-(phenylsulfonamido)terephthalate, identified by its CAS number 321531-64-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, combining a terephthalate backbone with a phenylsulfonamido group, make it a valuable building block for designing novel therapeutic agents.

The utility of Dimethyl 2-(phenylsulfonamido)terephthalate stems from its ability to undergo a variety of chemical transformations, making it adaptable for diverse synthetic applications. In recent years, researchers have leveraged this compound to develop innovative strategies for drug discovery, particularly in the realm of small-molecule inhibitors. The phenylsulfonamido moiety, in particular, has been shown to enhance binding affinity and selectivity in target proteins, which is critical for achieving effective pharmacological outcomes.

One of the most compelling aspects of Dimethyl 2-(phenylsulfonamido)terephthalate is its role in the development of compounds that modulate neurotransmitter receptors. For instance, studies have demonstrated its potential in synthesizing selective ligands for serotonin receptors, which are implicated in conditions such as depression and anxiety. The structural flexibility provided by the terephthalate group allows for further functionalization, enabling researchers to fine-tune properties such as solubility and metabolic stability.

In addition to its applications in neuropharmacology, Dimethyl 2-(phenylsulfonamido)terephthalate has found utility in anti-inflammatory drug development. The phenylsulfonamido group is known to interact with specific enzymatic targets involved in inflammatory pathways, such as COX-2 and LOX enzymes. By incorporating this moiety into drug candidates, scientists have been able to design molecules that exhibit potent anti-inflammatory effects while minimizing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of Dimethyl 2-(phenylsulfonamido)terephthalate itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes have optimized yield and purity, ensuring that researchers can access high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly effective in constructing the desired framework around the terephthalate core.

Recent research has also explored the use of computational chemistry to predict and enhance the properties of derivatives of Dimethyl 2-(phenylsulfonamido)terephthalate. Machine learning algorithms have been employed to screen large libraries of potential analogs, identifying those with optimal binding affinities and pharmacokinetic profiles. This interdisciplinary approach has accelerated the drug discovery process, allowing for more rapid identification of lead compounds.

The versatility of Dimethyl 2-(phenylsulfonamido)terephthalate extends beyond its role as an intermediate; it also serves as a model compound for understanding molecular interactions at a fundamental level. Its structural features provide insights into how specific functional groups influence biological activity, which can inform the design of future generations of therapeutic agents. By studying compounds like this one, researchers can gain a deeper appreciation for the complex relationships between molecular structure and biological function.

In conclusion, Dimethyl 2-(phenylsulfonamido)terephthalate (CAS No. 321531-64-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural attributes and synthetic accessibility make it an indispensable tool for developing novel therapeutic agents targeting neurological and inflammatory disorders. As research continues to evolve, it is likely that this compound will play an even greater role in shaping the future of drug discovery and development.

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